Diethyl bipy55'DC

説明

特性

IUPAC Name |

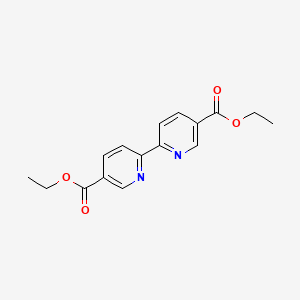

ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-13(17-9-11)14-8-6-12(10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBUYCOAQHBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481354 | |

| Record name | AGN-PC-0NI5SB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-46-5 | |

| Record name | 5,5′-Diethyl [2,2′-bipyridine]-5,5′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NI5SB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, a key building block in coordination chemistry and materials science.[1] The document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate (CAS No. 1762-46-5) is a symmetrically substituted bipyridine ligand.[2][3] Its ester functionalities provide sites for further chemical modification, making it a versatile precursor for the synthesis of more complex molecules, including ligands for metal catalysts, functional materials, and components of pharmaceutical interest. The core of its synthesis lies in the coupling of two functionalized pyridine rings. The primary methods employed for this transformation are transition-metal-catalyzed homocoupling reactions, with nickel- and copper-based systems being the most prominent.

Synthetic Pathways

The synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is most commonly achieved through the homocoupling of an ethyl 6-halonicotinate precursor. The two main catalytic systems utilized for this purpose are Nickel-catalyzed reductive coupling and the classical Ullmann condensation.

Nickel-Catalyzed Reductive Homocoupling

This modern approach offers high yields under relatively mild conditions. The reaction involves the dimerization of a 2-chloropyridine derivative in the presence of a nickel catalyst and a stoichiometric reductant.

References

Physical and chemical properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a versatile organic compound that serves as a crucial building block in supramolecular chemistry, materials science, and pharmaceutical research. Its rigid bipyridine core, functionalized with ester groups, allows for the construction of complex molecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. This guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, along with detailed experimental protocols for its synthesis and characterization, and its application in the formation of coordination complexes.

Physical and Chemical Properties

The fundamental physical and chemical properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| CAS Number | 1762-46-5 | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 145-147 °C | [3] |

| Boiling Point (Predicted) | 428.9 ± 45.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in many common organic solvents. The parent dicarboxylic acid is sparingly soluble in DMSO and aqueous buffers.[4] |

Synthesis and Purification

The synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is typically achieved through the esterification of its parent dicarboxylic acid, 2,2'-bipyridine-5,5'-dicarboxylic acid.

Experimental Protocol: Synthesis

Reaction: Esterification of 2,2'-bipyridine-5,5'-dicarboxylic acid with ethanol in the presence of an acid catalyst.

Materials:

-

2,2'-bipyridine-5,5'-dicarboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2,2'-bipyridine-5,5'-dicarboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

Experimental Protocol: Purification

Method: Recrystallization is a common method for the purification of the crude product.

Materials:

-

Crude Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add water to the hot ethanolic solution until turbidity persists. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature.

-

Cooling: For maximum yield, cool the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bipyridine rings and the ethyl groups of the ester functionalities. The aromatic protons will appear as doublets and doublets of doublets in the downfield region (typically 7.5-9.0 ppm). The ethyl groups will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups (around 165 ppm), the aromatic carbons of the bipyridine rings (in the 120-155 ppm range), and the carbons of the ethyl groups (methylene carbons around 60 ppm and methyl carbons around 14 ppm).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for Diethyl 2,2'-bipyridine-5,5'-dicarboxylate include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (300.31).

Applications in Research and Development

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a valuable ligand in coordination chemistry, primarily for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[4][6] Its bidentate nitrogen donors chelate to metal ions, while the carboxylate groups (after hydrolysis of the esters) or the ester groups themselves can act as linkers to form extended structures. These materials have potential applications in gas storage, catalysis, and sensing.[6]

Experimental Workflow: Synthesis of a Metal-Organic Framework (MOF)

The following diagram illustrates a general workflow for the synthesis of a MOF using a bipyridine-dicarboxylate ligand like the title compound.

Logical Relationship: Synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

The synthesis of the title compound follows a logical progression from its constituent starting materials.

Conclusion

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a key organic ligand with significant potential in the development of advanced materials and functional molecules. A thorough understanding of its physical and chemical properties, as well as reliable protocols for its synthesis and purification, are paramount for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

- 1. Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate | C16H16N2O4 | CID 12227215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS#:1762-46-5 | diethyl 2,2'-bipyridine-5,5'-dicarboxylate | Chemsrc [chemsrc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. mdpi.com [mdpi.com]

Bipyridine Derivatives as Ligands in Transition Metal Catalysis

An In-depth Technical Guide to the Key Applications of Bipyridine Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Bipyridine derivatives are a versatile class of heterocyclic organic compounds that have become indispensable in modern organic synthesis. Their unique electronic properties and ability to chelate with a wide range of metal ions make them exceptional ligands in catalysis. Furthermore, their rigid, planar structure serves as a valuable scaffold for the construction of functional materials and biologically active molecules. This guide provides a comprehensive overview of the core applications of bipyridine derivatives, with a focus on their roles in catalysis, materials science, and medicinal chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The most prominent application of bipyridine derivatives in organic synthesis is their role as ligands in transition metal-catalyzed reactions. The two nitrogen atoms in the bipyridine core can coordinate with a metal center, forming a stable chelate ring that influences the metal's reactivity, stability, and selectivity.

Cross-Coupling Reactions

Bipyridine ligands are widely employed in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. They are particularly important in reactions involving palladium and nickel catalysts.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds. Bipyridine ligands can stabilize the palladium catalyst; however, the strong coordination of the bipyridine product to the metal center can sometimes lead to a decrease in catalytic activity.[1][2][3] To circumvent this, bulky ligands are often used to suppress product coordination and enhance reaction efficiency.[2]

-

Negishi and Stille Couplings: These reactions are also valuable for C-C bond formation. In Negishi coupling, 2,2'-bipyridine derivatives can be synthesized by reacting 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst.[2][4] Stille coupling utilizes organotin reagents and has been successfully used for the synthesis of bipyridine and biquinolinyl compounds.[2]

-

Nickel-Catalyzed Reactions: Bipyridine-ligated nickel complexes are highly effective in cross-electrophile coupling reactions.[5][6] These reactions often involve Ni(I) and Ni(0) intermediates, and the bipyridine ligand plays a crucial role in stabilizing these low-valent nickel species.[5][6][7]

A key reaction in the synthesis of bipyridine derivatives themselves is the Suzuki-Miyaura cross-coupling. The catalytic cycle for this process is illustrated below.

Asymmetric Catalysis

The introduction of chirality into the bipyridine scaffold has opened up new avenues in asymmetric catalysis.[8][9] Chiral bipyridine ligands can create a chiral environment around the metal center, enabling the stereoselective synthesis of molecules.

Key applications of chiral bipyridine derivatives include:

-

Copper-Catalyzed Reactions: Chiral bipyridine ligands have been successfully used in copper-catalyzed asymmetric allylic oxidations and cyclopropanations.[8][9][10]

-

Palladium-Catalyzed Allylic Substitution: This is another area where chiral bipyridines have proven to be effective ligands.[8][9]

-

Nickel-Catalyzed Reactions: A new class of C2-symmetric chiral bipyridine N,N'-dioxide ligands has been developed for Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation, achieving excellent yields and high enantioselectivities.

The development of novel chiral bipyridine ligands is an active area of research, with a focus on creating structurally tunable, stable, and readily accessible ligands.[11]

| Reaction Type | Chiral Ligand Type | Metal | Yield | Enantiomeric Excess (ee) | Reference |

| Michael-type Friedel–Crafts alkylation | Bipyridine-2NO | Ni(II) | up to 92% | up to 99% | |

| Allylic Oxidation | Pinene-derived bipyridine (PINDY) | Cu(I) | ~70-80% | ~80% | [10] |

| Cyclopropanation | Bipyridine from carene | Cu(I) | Good | Moderate to good | [10] |

Photoredox Catalysis

Bipyridine complexes, particularly those of ruthenium(II) and iridium(III), are renowned for their photophysical properties and are widely used as photosensitizers in photoredox catalysis.[12][13] These complexes can absorb visible light and initiate electron transfer processes to drive a wide range of organic transformations.[13][14] Nickel-bipyridine complexes can also directly absorb light to enter excited states and participate in catalytic cycles.[14]

Bipyridine Derivatives as Building Blocks for Functional Materials

Beyond catalysis, the rigid and versatile structure of bipyridine derivatives makes them excellent building blocks for a variety of functional materials.[1][15][16]

Supramolecular Chemistry

Bipyridines are fundamental components in supramolecular chemistry, where they are used to construct complex, ordered architectures through non-covalent interactions.[16][17] They can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs).[18][19] Additionally, the nitrogen atoms of bipyridine can act as hydrogen bond acceptors, enabling the formation of self-assembled 2D nanostructures on surfaces.[17]

Redox-Active Materials

The ability of bipyridine derivatives to undergo reversible reduction and oxidation processes makes them suitable for applications in redox-active materials.[20][21][22][23] A prominent example is N,N'-dimethyl-4,4'-bipyridinium dication, commonly known as paraquat or methyl viologen, which is redox active.[18][21] This property is harnessed in applications such as organic flow batteries.[20][21]

Bipyridine Derivatives in Medicinal Chemistry

The bipyridine scaffold is present in a number of biologically active molecules and pharmaceuticals.[1][3][16] For instance, the 3,4'-bipyridine derivatives inamrinone and milrinone have been used for the short-term treatment of congestive heart failure.[18] Furthermore, metal complexes of bipyridine derivatives have shown potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[12][24]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for synthesizing and utilizing bipyridine derivatives effectively.

Protocol 1: Synthesis of 3,3'-Bipyridine via Suzuki Coupling

Objective: To synthesize 3,3'-bipyridine from 3-bromopyridine and 3-pyridylboronic acid using a palladium catalyst.

Materials:

-

3-Bromopyridine (1.0 equiv)

-

3-Pyridylboronic acid (1.2 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-bromopyridine and 3-pyridylboronic acid in a mixture of dioxane and water.

-

Add sodium carbonate to the mixture.

-

Degas the solution by bubbling argon through it for 15-20 minutes to ensure an inert atmosphere.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an argon atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 3,3'-bipyridine.[25]

The general workflow for the synthesis of bipyridine derivatives is depicted below.

Protocol 2: Minimizing Catalyst Deactivation in Negishi Coupling for 2,2'-Bipyridine Synthesis

Objective: To synthesize a 2,2'-bipyridine derivative while minimizing catalyst deactivation by the product.

Materials:

-

2-Bromopyridine derivative (1.0 eq)

-

2-Pyridylzinc bromide solution (0.5 M in THF)

-

Palladium on alumina (Pd/Al₂O₃) or Nickel on Alumina-Silica (Ni/Al₂O₃-SiO₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Microwave reactor

Procedure:

-

Reaction Setup (Inert Atmosphere): In a glovebox, add the 2-bromopyridine derivative, the heterogeneous catalyst (e.g., 5 mol% for Pd/Al₂O₃), and anhydrous THF to a microwave reactor tube.

-

Add the 2-pyridylzinc bromide solution to the mixture.

-

Seal the tube and remove it from the glovebox.

-

Microwave Irradiation: Place the sealed tube in the microwave reactor. Heat the mixture with stirring to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 30-60 minutes).

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride or ammonium hydroxide.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[26]

The logical relationship for troubleshooting common issues in cross-coupling reactions for bipyridine synthesis is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand Redox Activity of Organonickel Radical Complexes Governed by the Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Advances in the regulation of bipyridine derivatives on two-dimensional (2D) supramolecular nanostructures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Bipyridine - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Technical Guide: Solubility of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a versatile heterocyclic organic compound widely utilized as a ligand in coordination chemistry and materials science.[1] Its bipyridine core provides strong chelation to metal ions, while the ethyl ester functional groups offer sites for further chemical modification. This compound is a white to off-white crystalline solid with a molecular weight of 300.31 g/mol .[1][2] Key physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

| Property | Value | Reference |

| CAS Number | 1762-46-5 | [1][2] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 300.31 g/mol | [1][2] |

| Appearance | White to off-white crystal/powder | [1][3] |

| Melting Point | 148.0 - 152.0 °C | [3] |

| Maximum Absorption | 300 nm (in Ethanol) | [3] |

Solubility Profile

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for diethyl 2,2'-bipyridine-5,5'-dicarboxylate in common organic solvents. However, the mention of a maximum UV absorption wavelength in ethanol suggests at least some degree of solubility in this solvent.[3]

It is important to distinguish the solubility of the diethyl ester from its corresponding carboxylic acid, 2,2'-bipyridine-5,5'-dicarboxylic acid . The dicarboxylic acid is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous buffers.[4] Anecdotal evidence also suggests that the dicarboxylic acid is challenging to dissolve in many common organic solvents.[5] While not directly applicable to the diethyl ester, this information suggests that solubility studies are a critical consideration when working with this class of compounds.

Table 2: Quantitative Solubility of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

| Dimethylformamide (DMF) | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

| Dichloromethane (DCM) | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available | Data not available |

| Acetonitrile (ACN) | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of diethyl 2,2'-bipyridine-5,5'-dicarboxylate, the following established methods are recommended.

Method 1: Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the equilibrium solubility of a compound.[6]

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of diethyl 2,2'-bipyridine-5,5'-dicarboxylate to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Method 2: Qualitative Solubility Assessment

A simpler, qualitative method can be used for initial screening.[3]

Protocol:

-

Add a small, measured amount (e.g., 1-5 mg) of diethyl 2,2'-bipyridine-5,5'-dicarboxylate to a test tube.

-

Add a small volume (e.g., 0.1 mL) of the test solvent and vortex or shake vigorously.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, incrementally add more solvent until a total of 1 mL has been added, observing for any precipitation.

-

If the solid does not dissolve in the initial volume, the compound can be classified as sparingly soluble or insoluble in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Logical Relationships

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of both the solute and the solvent are key determinants of solubility.

Caption: Principle of "Like Dissolves Like".

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate 1762-46-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. diethyl 2,2'-bipyridine-6,6'-dicarboxylate - CD Bioparticles [cd-bioparticles.net]

- 5. reddit.com [reddit.com]

- 6. Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate | C16H16N2O4 | CID 12227215 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of C16H16N2O4 (Desmedipham and Phenmedipham)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for the chemical compounds with the molecular formula C16H16N2O4, which primarily refers to the two isomeric herbicides, Desmedipham and Phenmedipham. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development and other fields where these compounds may be handled or studied.

Chemical and Physical Properties

Desmedipham and Phenmedipham are both classified as carbamate herbicides.[1][2] While they share the same molecular formula, their structural differences lead to slight variations in their physical and chemical properties.

| Property | Desmedipham | Phenmedipham |

| IUPAC Name | [3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate[1] | [3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate[2] |

| CAS Number | 13684-56-5[1] | 13684-63-4[2] |

| Molecular Weight | 300.31 g/mol [1] | 300.31 g/mol [2] |

| Appearance | Off-white crystalline solid | Colorless crystals or white powder |

| Melting Point | 120 °C | 140-144 °C |

| Water Solubility | 7 mg/L | 4.7 mg/L |

| LogP (Octanol-Water Partition Coefficient) | 3.38 | 3.59 |

Toxicological Data

The toxicological profiles of Desmedipham and Phenmedipham have been established through numerous studies on various animal models and exposure routes. The following tables summarize the key quantitative data.

Acute Toxicity

Oral Toxicity

| Species | Compound | LD50 | Reference |

| Rat | Desmedipham | > 9600 mg/kg | [1] |

| Rat | Phenmedipham | > 8000 mg/kg | [2] |

Dermal Toxicity

| Species | Compound | LD50 | Reference |

| Rabbit | Desmedipham | > 2000 mg/kg | [1] |

| Rat | Phenmedipham | > 4000 mg/kg |

Inhalation Toxicity

| Species | Compound | LC50 | Reference |

| Rat | Desmedipham | > 7.4 mg/L (4h) | [1] |

Chronic Toxicity and Other Endpoints

| Endpoint | Desmedipham | Phenmedipham |

| NOAEL (No Observed Adverse Effect Level) | 3.2 mg/kg/day (rat, 2-year) | 4.6 mg/kg/day (rat, 2-year) |

| Carcinogenicity | Group E (evidence of non-carcinogenicity for humans) | Not likely to be carcinogenic to humans |

| Mutagenicity | Not mutagenic | Not mutagenic |

| Reproductive/Developmental Toxicity | Not a reproductive or developmental toxicant | No evidence of reproductive or developmental toxicity |

Ecotoxicity

Aquatic Toxicity

| Species | Compound | LC50 / EC50 (96h) |

| Rainbow Trout | Desmedipham | 1.7 mg/L |

| Bluegill Sunfish | Desmedipham | 3.8 mg/L |

| Daphnia magna | Desmedipham | 4.1 mg/L |

| Rainbow Trout | Phenmedipham | 3.98 mg/L |

| Bluegill Sunfish | Phenmedipham | 1.65 mg/L |

| Daphnia magna | Phenmedipham | 3.2 mg/L |

Avian Toxicity

| Species | Compound | LD50 |

| Bobwhite Quail | Desmedipham | 2480 mg/kg |

| Mallard Duck | Phenmedipham | > 2150 mg/kg |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with fasting overnight before administration of the test substance.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically 1 mL/100g of body weight.

-

Procedure: A stepwise procedure is used, starting with a dose expected to produce some mortality. Typically, three animals are used per step. The outcome of the first step determines the next dose level (higher or lower).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Photosystem II Inhibition Assay

-

Isolation of Thylakoid Membranes: Thylakoid membranes are isolated from fresh spinach leaves or other suitable plant material by differential centrifugation.

-

Chlorophyll Concentration Determination: The chlorophyll concentration of the isolated thylakoids is determined spectrophotometrically.

-

Oxygen Evolution Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode. The reaction mixture contains isolated thylakoids, a suitable buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Inhibition Assay: The test compound (Desmedipham or Phenmedipham) is added to the reaction mixture at various concentrations. The rate of oxygen evolution is measured in the presence of the inhibitor.

-

Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the rate of oxygen evolution (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Photosystem II

Desmedipham and Phenmedipham act as herbicides by inhibiting photosynthesis in susceptible plants. Specifically, they block the electron transport chain in Photosystem II (PSII).

Caption: Inhibition of electron transport in Photosystem II by Desmedipham or Phenmedipham.

General Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies, adaptable for oral, dermal, or inhalation routes of exposure.

Caption: A generalized workflow for conducting acute toxicity studies.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), coveralls, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Store in a cool, dry, well-ventilated place away from incompatible materials.

-

Keep containers tightly closed when not in use.

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

This guide provides a summary of the available health and safety information for Desmedipham and Phenmedipham. It is essential to consult the specific Safety Data Sheet (SDS) for the particular compound and formulation being used and to adhere to all institutional and regulatory safety protocols.

References

Commercial Suppliers and Technical Guide for High-Purity Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for high-purity Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, along with essential technical information for its use in research and development. This versatile bipyridine derivative is a crucial building block in coordination chemistry, catalysis, and the synthesis of functional materials.

Commercial Availability

High-purity Diethyl 2,2'-bipyridine-5,5'-dicarboxylate (CAS No. 1762-46-5) is available from a range of chemical suppliers. The typical purity offered is ≥98%, often determined by Gas Chromatography (GC). Below is a summary of prominent commercial suppliers and their product specifications.

| Supplier | Purity Specification | Analytical Method | Additional Information |

| Chem-Impex | ≥ 98% | GC | White to off-white crystal appearance.[1] |

| TCI Chemicals | >98.0% | GC, Titration | White to almost white powder or crystal.[2] |

| LEAPChem | - | - | Specialized in fine chemicals for research and development.[3] |

| Lab Pro Inc. | Min. 98.0% | GC, Titration | White solid with a melting point of 150°C.[4] |

| CymitQuimica | 96% | - | Solid form.[5] |

Synthesis and Purification

The synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate often involves the coupling of pyridine derivatives. The Ullmann reaction is a classic and widely used method for the synthesis of symmetrical biaryls.

Synthesis via Ullmann-type Homocoupling

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules.[3][6] For the synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, a suitable starting material would be an appropriately substituted halopyridine.

Experimental Protocol: General Procedure for Ullmann Coupling

-

Reactant Preparation: In a reaction vessel, combine the starting material, ethyl 6-halonicotinate (e.g., ethyl 6-bromonicotinate), with a copper catalyst, such as copper powder or a copper-bronze alloy.[6]

-

Reaction Conditions: The reaction mixture is typically heated to a high temperature, often around 200°C, under an inert atmosphere.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted using a suitable organic solvent. The copper catalyst is removed by filtration.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield high-purity Diethyl 2,2'-bipyridine-5,5'-dicarboxylate.

Purification

Purification of the crude product is essential to achieve the high purity required for most research applications.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a mixture of ethanol and water.

-

Dissolution: Dissolve the crude Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Quality Control and Characterization

To ensure the purity and identity of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, several analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds like Diethyl 2,2'-bipyridine-5,5'-dicarboxylate.

Experimental Protocol: General GC-MS Analysis

-

Column: A non-polar capillary column, such as a DB-35ms (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injector Temperature: The injector temperature is usually set around 250°C.

-

Oven Program: A temperature gradient is employed, for example, starting at 60°C and ramping up to 280°C.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the compound's identity and revealing any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate.

Experimental Protocol: General NMR Analysis

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the bipyridine rings and the ethyl ester groups. The chemical shifts, splitting patterns, and integration values will be consistent with the expected structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups and the carbons of the bipyridine core.[1]

By following these guidelines, researchers can confidently source, handle, and verify the quality of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate for their specific applications in drug discovery and materials science.

References

An In-depth Technical Guide to Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate, a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and catalysis. This document details its chemical identity, properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to research and development.

Chemical Identity and Properties

The compound commonly known as Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate is systematically named ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate according to IUPAC nomenclature.[1][2] It is a white to off-white crystalline solid.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | [1][2] |

| Synonyms | [2,2'-Bipyridine]-5,5'-dicarboxylic acid diethyl ester, 5,5'-Bis(ethoxycarbonyl)-2,2'-bipyridine | [3][4] |

| CAS Number | 1762-46-5 | [1][3][4] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][3] |

| Molecular Weight | 300.31 g/mol | [1][3] |

| Appearance | White to off-white crystal/powder | [3] |

| Melting Point | 145-147 °C | [5] |

| Purity | ≥ 98% (GC) | [3] |

Synthesis and Purification

The synthesis of Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate is typically achieved in a two-step process starting from 5,5'-dimethyl-2,2'-bipyridine. The first step involves the oxidation of the methyl groups to carboxylic acids, followed by Fischer esterification to yield the desired diethyl ester.

Step 1: Oxidation of 5,5'-dimethyl-2,2'-bipyridine to 2,2'-Bipyridine-5,5'-dicarboxylic acid

This oxidation is a common procedure for converting methyl groups on aromatic rings to carboxylic acids.[3][6]

-

Reagents and Materials: 5,5'-dimethyl-2,2'-bipyridine, potassium permanganate (KMnO₄) or other suitable oxidizing agent, sulfuric acid (H₂SO₄), sodium bisulfite, deionized water, round-bottom flask, reflux condenser, heating mantle, filtration apparatus.

-

Procedure:

-

To a solution of 5,5'-dimethyl-2,2'-bipyridine in aqueous sulfuric acid, slowly add a solution of potassium permanganate.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and quench any excess oxidant by the addition of sodium bisulfite.

-

The resulting precipitate of 2,2'-Bipyridine-5,5'-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 2: Fischer Esterification to Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate

This is a classic acid-catalyzed esterification.[7][8][9]

-

Reagents and Materials: 2,2'-Bipyridine-5,5'-dicarboxylic acid, absolute ethanol (excess), concentrated sulfuric acid (catalytic amount), round-bottom flask, reflux condenser, heating mantle, Dean-Stark trap (optional), sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator.

-

Procedure:

-

Suspend 2,2'-Bipyridine-5,5'-dicarboxylic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux for an extended period (typically 12-24 hours) to drive the reaction to completion. The removal of water, for instance by using a Dean-Stark trap, can improve the yield.

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate can be purified by recrystallization or column chromatography.[2][5]

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[10]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate.

-

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons of the bipyridine core, a quartet for the methylene protons, and a triplet for the methyl protons of the ethyl groups. |

| ¹³C NMR | Expected signals for the carbons of the bipyridine rings, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.[11][12][13] |

Applications in Research and Development

Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate is a valuable building block and ligand in various fields of chemical research.

As a bidentate N-donor ligand, it readily forms stable complexes with a variety of transition metals. These complexes are investigated for their catalytic activity in numerous organic transformations.

-

Asymmetric Catalysis: Chiral complexes incorporating this bipyridine ligand can be employed as catalysts in asymmetric synthesis, inducing enantioselectivity in the formation of chiral products.[13][14][15]

-

Photoredox Catalysis: Ruthenium and Iridium complexes of bipyridine ligands are well-known photocatalysts. The ester functionalities on this ligand can modulate the electronic properties of the metal center, influencing the efficiency of photoredox cycles.

-

Metal-Organic Frameworks (MOFs): The dicarboxylate functionality allows this molecule to act as a linker in the construction of MOFs. These porous materials have potential applications in gas storage, separation, and heterogeneous catalysis.[16][17][18]

-

Luminescent Materials: Metal complexes of Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate can exhibit interesting photoluminescent properties, making them suitable for applications in sensors, imaging, and organic light-emitting diodes (OLEDs).[9][19][20]

Visualized Workflows and Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. cerritos.edu [cerritos.edu]

- 5. rsc.org [rsc.org]

- 6. A palladium catalyzed asymmetric desymmetrization approach to enantioenriched 1,3-disubstituted isoindolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scispace.com [scispace.com]

- 12. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemiitkgp-mcdaslab.com [chemiitkgp-mcdaslab.com]

- 18. utd-ir.tdl.org [utd-ir.tdl.org]

- 19. Asymmetric Organocatalysis Combined with Palladium Catalysis: Synergistic Effect on Enantioselective Mannich/α-Allylation Sequential Reactions of Pyrazolones in Constructing Vicinal Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Methodological & Application

Application Notes and Protocols: Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a versatile organic ligand precursor for the synthesis of functionalized metal-organic frameworks (MOFs). Its bipyridyl core offers a chelating site for the post-synthetic modification of MOFs with a wide range of metal ions, thereby introducing or enhancing catalytic, sensing, and therapeutic properties. The carboxylate groups, typically after hydrolysis to the corresponding dicarboxylic acid, serve as the primary linkers to the metal nodes of the MOF structure.

These application notes provide a comprehensive overview of the use of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in the synthesis of MOFs, with a focus on the robust and widely studied UiO-67-bpy framework. Detailed protocols for the synthesis of the ligand, the MOF, and its post-synthetic metalation are provided, along with a summary of the material's properties and applications in catalysis and drug development.

Data Presentation

Table 1: Porosity and Surface Area of Bipyridine-Functionalized MOFs

| MOF | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

| UiO-67-bpy | Zr | up to 2500 | - | [1] |

| UiO-67-bpy-Me | Zr | - | - | [2] |

| UiO-67 | Zr | 1415 | - | [3] |

| [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn | 707 | - | [4] |

| [Co₃(btdc)₃(bpy)₂]·4DMF | Co | 667 | 0.289 | [4] |

| V/BP-MOF | V | 325 | - | [5][6] |

| Ln-MOFs (Sm, Eu, Tb) | Sm, Eu, Tb | - | - | [7] |

Table 2: Catalytic Performance of Metalated Bipyridine-Functionalized MOFs

| Catalyst | Reaction | Substrate | Product | Turnover Number (TON) | Ref. |

| BPV-MOF-Ir | C-H Borylation | Arenes | Arylboronates | up to 17000 | [8] |

| mBPV-MOF-Ir | C-H Borylation | Arenes | Arylboronates | - | [8] |

| bpy-UiO-Ir | Borylation of aromatic C-H bonds | Aromatic compounds | Borylated aromatics | - | [8] |

| bpy-UiO-Pd | Dehydrogenation | Substituted cyclohexenones | Phenol derivatives | - | [8] |

| UiO-67-bpydc-PdCl₂ | Suzuki-Miyaura cross-coupling | - | Biaryls | - | [9] |

| UiO-68-Fe-bpy | CO₂ Reduction | CO₂ | CO | - | [10] |

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc) from Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

This protocol describes the hydrolysis of the diethyl ester to the dicarboxylic acid, which is the common linker for MOF synthesis.

Materials:

-

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Dissolve Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH (e.g., 2 M) to the flask.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Add water to dissolve the sodium salt of the dicarboxylic acid.

-

Acidify the solution to a pH of approximately 2-3 with HCl.

-

A white precipitate of 2,2'-Bipyridine-5,5'-dicarboxylic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of UiO-67-bpy MOF

This protocol details the solvothermal synthesis of the zirconium-based MOF, UiO-67-bpy.

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

-

Benzoic acid (as a modulator)

-

N,N-Dimethylformamide (DMF)

-

Teflon-lined autoclave or sealed glass vial

-

Oven

-

Centrifuge

Procedure:

-

In a glass vial, dissolve ZrCl₄ and 2,2'-Bipyridine-5,5'-dicarboxylic acid in DMF.

-

Add benzoic acid as a modulator to the solution. The modulator helps to control the crystal size and quality.

-

Seal the vial tightly and place it in an oven preheated to 120 °C.

-

Maintain the temperature for 24-48 hours.

-

After the reaction, cool the vial to room temperature. A white crystalline powder should be visible.

-

Collect the product by centrifugation.

-

Wash the product with fresh DMF three times to remove unreacted starting materials.

-

Solvent exchange with a volatile solvent like ethanol or acetone.

-

Activate the MOF by heating under vacuum at a temperature above the boiling point of the solvent used for exchange to remove guest molecules from the pores.

Protocol 3: Postsynthetic Metalation of UiO-67-bpy

This protocol describes the incorporation of a secondary metal ion into the bipyridine sites of the pre-synthesized UiO-67-bpy.

Materials:

-

Activated UiO-67-bpy

-

Metal salt (e.g., PdCl₂, NiCl₂, CuCl₂)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Heating mantle or oil bath

Procedure:

-

Add the activated UiO-67-bpy to a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the desired metal salt in an anhydrous solvent to the flask.

-

Heat the mixture at a specific temperature (e.g., 80-120 °C) for 24-48 hours with stirring.

-

Cool the mixture to room temperature.

-

Collect the metalated MOF by centrifugation.

-

Wash the product thoroughly with the solvent used for the reaction to remove any uncoordinated metal salt.

-

Dry the final product under vacuum.

Visualizations

Caption: Workflow for the synthesis of metalated bipyridine-based MOFs.

Caption: Logical workflow for MOF-based targeted cancer therapy.

Applications in Drug Development

The unique properties of bipyridine-functionalized MOFs, such as their high porosity, tunable functionality, and the ability to incorporate a variety of metal ions, make them promising candidates for applications in drug development.[11]

Targeted Drug Delivery

MOFs can serve as nanocarriers for the delivery of therapeutic agents to cancer cells.[12] The porous structure allows for high drug loading capacity, and the surface of the MOF can be functionalized with targeting ligands to enhance accumulation at the tumor site. The release of the drug can be triggered by the tumor microenvironment, such as lower pH or a specific redox state.

Chemodynamic Therapy

A 2D Cu-bipyridine MOF has been developed for colon cancer therapy.[13] This MOF can deplete the high concentration of hydrogen sulfide in the tumor microenvironment, which otherwise scavenges reactive oxygen species (ROS). This enhances the efficacy of chemodynamic therapy, which relies on the generation of hydroxyl radicals to kill cancer cells.

Radiotherapeutics

The bipyridine chelating sites can be used to incorporate radioisotopes for radiotherapy. For example, a holmium-based MOF using a 2,2'-bipyridine-5,5'-dicarboxylate ligand has been synthesized, which could serve as a carrier for the radioisotope ¹⁶⁶Ho for cancer treatment.

Photocatalytic Cancer Therapy

Cyanine-functionalized 2,2'-bipyridine compounds have shown potential as organic photocatalytic anticancer agents.[14] When incorporated into a MOF structure, these functionalities could lead to novel light-activated therapies. The MOF would serve to protect the photocatalyst and facilitate its delivery to cancer cells.

References

- 1. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]

- 6. Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cyanine-Functionalized 2,2'-Bipyridine Compounds for Photocatalytic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a versatile organic ligand extensively utilized in coordination chemistry and catalysis.[1] Its bidentate nitrogen atoms provide strong coordination to a variety of transition metals, while the ester functionalities at the 5 and 5' positions allow for further modification and tuning of the electronic and steric properties of the resulting metal complexes. These characteristics make it a valuable building block for the design of highly efficient and selective catalysts for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in three key areas of catalysis: ethylene oligomerization, photocatalytic water oxidation, and electrochemical carbon dioxide reduction.

Application in Ethylene Oligomerization using Nickel-based Metal-Organic Frameworks

Application Notes

Metal-Organic Frameworks (MOFs) incorporating Diethyl 2,2'-bipyridine-5,5'-dicarboxylate as a linker can be metalated with nickel(II) to create highly active single-site catalysts for ethylene oligomerization.[1][2][3][4] These catalysts, in the presence of a co-catalyst such as diethylaluminum chloride (Et2AlCl), convert ethylene into a mixture of linear alpha-olefins (e.g., 1-butene, 1-hexene, 1-octene). The porous nature and well-defined active sites of the MOF structure can influence the selectivity of the oligomerization process, favoring the formation of shorter-chain olefins over polyethylene.[1][4] The catalytic activity and product distribution can be tuned by modifying the MOF architecture and reaction conditions.

Experimental Protocols

Catalyst Preparation: Synthesis of Ni-functionalized Zr-bpydc MOF

-

Synthesis of Zr-bpydc MOF (1): A mixture of ZrCl₄ (1.0 eq) and 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc) (1.0 eq) in a solution of DMF with a modulator (e.g., benzoic acid or HCl) is sealed in a glass vial. The vial is heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-48 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh DMF and then with a volatile solvent like acetone, and finally dried under vacuum.

-

Nickel Metalation: The synthesized Zr-bpydc MOF is suspended in a solution of Ni(II) salt (e.g., NiCl₂ or NiBr₂) in a suitable solvent (e.g., DMF or acetonitrile). The mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 24-48 hours under an inert atmosphere. The resulting Ni-functionalized MOF is then collected by filtration, washed thoroughly with the solvent to remove any unreacted nickel salt, and dried under vacuum.

Ethylene Oligomerization Reaction

-

A high-pressure reactor is charged with the Ni-functionalized MOF catalyst (e.g., 5-10 mg) and a dry, deoxygenated solvent (e.g., toluene or chlorobenzene) under an inert atmosphere.

-

The reactor is sealed, and the desired amount of co-catalyst, diethylaluminum chloride (Et₂AlCl) (as a solution in hexane or toluene), is injected.

-

The reactor is then pressurized with ethylene to the desired pressure (e.g., 10-30 bar).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-80 °C) for a specific duration (e.g., 1-4 hours).

-

After the reaction time, the reactor is cooled, and the ethylene pressure is carefully vented.

-

The reaction is quenched by the addition of a small amount of ethanol or acidic water.

-

The liquid products are analyzed by gas chromatography (GC) to determine the product distribution (selectivity for different oligomers) and quantify the yield. The solid polymer, if any, is collected, dried, and weighed.

Data Presentation

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Activity (kg oligomer/mol Ni·h) | Selectivity (C4/C6/C8+) (%) | Reference |

| Ni@(Fe)MIL-101 | Et₂AlCl | 10 | 15 | 1 | 9540 (for butenes) | 84 / 15.6 / 0.4 | [2] |

| Ni/PD-TPA COF | TEAL | - | - | - | 19.90 x 10⁵ g/(mol Ni·h) | Butane major product | [5] |

| Cr/PD-TPA COF | TIBA | - | - | - | 16.70 x 10⁵ g/(mol Cr·h) | Butene and Hexene | [5] |

Note: The specific activity and selectivity are highly dependent on the MOF structure and reaction conditions.

Visualization

Caption: Experimental workflow for ethylene oligomerization.

Application in Photocatalytic Water Oxidation using Ruthenium Complexes

Application Notes

Ruthenium complexes containing the Diethyl 2,2'-bipyridine-5,5'-dicarboxylate ligand are effective molecular catalysts for photocatalytic water oxidation.[6] In a typical system, the ruthenium catalyst works in conjunction with a photosensitizer (e.g., another ruthenium complex like [Ru(bpy)₃]²⁺) and a sacrificial electron acceptor (e.g., persulfate).[4][6] Upon visible light irradiation, the photosensitizer is excited and transfers an electron to the sacrificial acceptor. The oxidized photosensitizer then oxidizes the ruthenium catalyst, which in turn catalyzes the oxidation of water to produce oxygen, protons, and electrons, completing the catalytic cycle. The efficiency of these systems is often evaluated by measuring the Turnover Number (TON) and Turnover Frequency (TOF).

Experimental Protocols

Photocatalytic Water Oxidation

-

A stock solution of the ruthenium catalyst, for example, a complex derived from Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, is prepared in a suitable solvent (e.g., a buffer solution at a specific pH).

-

A stock solution of the photosensitizer, typically [Ru(bpy)₃]Cl₂, is prepared in the same buffer.

-

A stock solution of the sacrificial electron acceptor, such as sodium persulfate (Na₂S₂O₈), is also prepared in the buffer.

-

In a sealed photoreactor vessel equipped with a septum, the appropriate volumes of the catalyst, photosensitizer, and sacrificial acceptor stock solutions are mixed to achieve the desired final concentrations. The total volume is adjusted with the buffer.

-

The reaction mixture is purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

-

The vessel is then irradiated with a visible light source (e.g., a solar simulator or a specific wavelength LED) while stirring.

-

The amount of evolved oxygen is monitored over time using a calibrated oxygen sensor or by gas chromatography of the headspace.

-

The Turnover Number (TON) is calculated as the moles of O₂ produced per mole of catalyst, and the Turnover Frequency (TOF) is the TON per unit of time.

Data Presentation

| Catalyst | Photosensitizer | Sacrificial Acceptor | pH | TON | TOF (s⁻¹) | Reference |

| Ru(II) supramolecular complex (1) | Internal | Persulfate | 1 (HClO₄) | - | - | [6] |

| Ru(II) supramolecular complex (2) | Internal | Persulfate | 1 (HClO₄) | - | 1.2 | [6] |

| [FeIV(L-6H)]2− | [Ru(bpy)₃]²⁺ | Persulfate | ~7 | - | - | [7] |

| IrO₂ on Ru(X)-BPy-PMO | Internal | Persulfate | - | 20 | - | [8] |

Note: TON and TOF values are highly dependent on the specific catalyst structure, concentrations of components, light intensity, and pH.

Visualization

References

- 1. Bio-Inspired CO2 Reduction by a Rhenium Tricarbonyl Bipyridine-Based Catalyst Appended to Amino Acids and Peptidic Platforms: Incorporating Proton Relays and Hydrogen-Bonding Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in Photovoltaic Devices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate into photovoltaic devices, with a focus on its emerging application in Perovskite Solar Cells (PSCs) as a passivating agent. While direct, extensive literature on this specific ester derivative is nascent, the protocols provided are based on established methodologies for similar bipyridine-based ligands used for interfacial modification and defect passivation in perovskite solar cells.

Introduction

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a bidentate ligand with significant potential for enhancing the performance and stability of photovoltaic devices. In the context of perovskite solar cells, the lone pair of electrons on the nitrogen atoms of the bipyridine core can effectively passivate uncoordinated lead (Pb²⁺) defects at the perovskite surface and grain boundaries. These defects are notorious for acting as non-radiative recombination centers, which limit the power conversion efficiency (PCE) and contribute to the degradation of the device. The ester functional groups can influence the material's solubility and its interaction with the perovskite precursor solution and other device layers.

The primary role of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in perovskite solar cells is to act as a Lewis base, donating electron pairs to the undercoordinated Pb²⁺ ions, thereby healing defects. This passivation can lead to a reduction in charge carrier recombination, improved charge extraction, and ultimately, higher device efficiency and enhanced long-term stability.

Application in Perovskite Solar Cells: Interfacial Passivation

This protocol details the use of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate as a surface passivating agent for the perovskite active layer.

Experimental Protocols

Protocol 1: Preparation of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate Passivation Solution

-

Materials:

-

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

-

Anhydrous Isopropanol (IPA) or a similar orthogonal solvent.

-

-

Procedure:

-

Prepare a stock solution of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate in anhydrous IPA. A typical starting concentration to explore would be in the range of 0.1 to 1.0 mg/mL. The optimal concentration will need to be determined empirically.

-

Ensure the solution is fully dissolved, using sonication if necessary.

-

Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

-

Protocol 2: Fabrication of a Standard n-i-p Planar Perovskite Solar Cell

This protocol outlines the fabrication of a standard perovskite solar cell architecture, which will then be modified with the passivation layer.

-

Substrate Preparation:

-

Patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas and then treat with UV-Ozone for 15 minutes to enhance the wettability of the surface.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a compact layer of SnO₂ or TiO₂ onto the cleaned substrate. For SnO₂, a common method is to spin-coat a commercial nanoparticle solution at 3000-5000 rpm for 30 seconds, followed by annealing at 150°C in air.

-

-

Perovskite Layer Deposition (One-Step Method):

-

Prepare a perovskite precursor solution. A common formulation is a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture.

-

In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrate. A typical two-step spin-coating process is 3000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate about 15 seconds before the end of the program to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes. The exact temperature and time will depend on the perovskite composition.

-

Protocol 3: Application of the Diethyl 2,2'-bipyridine-5,5'-dicarboxylate Passivation Layer

-

Procedure:

-

After the perovskite film has been annealed and allowed to cool to room temperature, deposit the Diethyl 2,2'-bipyridine-5,5'-dicarboxylate passivation solution onto the perovskite surface.

-

A static spin-coating process is recommended: dispense a sufficient amount of the solution (e.g., 100 µL) to cover the entire perovskite surface and let it rest for 30 seconds.

-

Then, spin-coat at a moderate speed (e.g., 4000 rpm) for 30 seconds to remove excess solution and form a thin passivation layer.

-

Anneal the passivated perovskite film at a low temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote binding and remove any residual solvent.

-

-

Hole Transport Layer (HTL) Deposition:

-

Deposit the hole transport layer on top of the passivated perovskite film. A widely used HTL is Spiro-OMeTAD.

-

Prepare a Spiro-OMeTAD solution (e.g., 72.3 mg of Spiro-OMeTAD, 28.8 µL of 4-tert-butylpyridine, and 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) in 1 mL of chlorobenzene).

-

Spin-coat the HTL solution at 4000 rpm for 30 seconds.

-

-

Metal Electrode Deposition:

-

Finally, thermally evaporate a metal back contact (e.g., 80-100 nm of Gold or Silver) through a shadow mask to define the device area.

-

Data Presentation

The effectiveness of the Diethyl 2,2'-bipyridine-5,5'-dicarboxylate passivation layer should be evaluated by comparing the photovoltaic performance of the passivated devices with control devices (without the passivation layer). The key performance parameters are summarized in the table below.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control (without passivation) | e.g., 1.05 | e.g., 22.5 | e.g., 75 | e.g., 17.7 |

| Passivated (with Diethyl 2,2'-bipyridine-5,5'-dicarboxylate) | e.g., 1.12 | e.g., 23.0 | e.g., 80 | e.g., 20.6 |